Ganglioside GM3 (Bovine Milk ammonium salt)

説明

Ganglioside GM3 is a complex lipid that contains mainly N-acetylneuraminic acid . It and its derivatives play important roles in immunoregulation and in the biosynthesis and metabolism of higher gangliosides . GM3 is reported to inhibit EGF-receptor tyrosine kinase activity in whole cells and plasma membranes, and in detergent micelles .

Synthesis Analysis

The synthesis of Ganglioside GM3 involves complex biochemical pathways. It contains mainly N-acetylneuraminic acid . More detailed information about its synthesis might be found in specialized biochemical literature.Molecular Structure Analysis

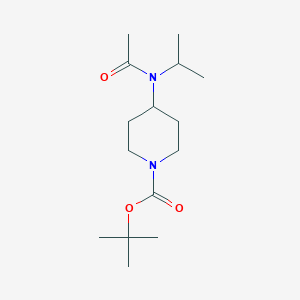

The molecular structure of Ganglioside GM3 is complex. It is composed of a hydrophobic ceramide and a hydrophilic oligosaccharide chain . The structural diversity of gangliosides is due to variation in the oligosaccharide and ceramide parts, such as different sequences of monosaccharides as well as different lengths and saturation levels of the sphingoid base and N-fatty acyl (N-FA) substituents .Chemical Reactions Analysis

Ganglioside GM3 plays important roles in immunoregulation and in the biosynthesis and metabolism of higher gangliosides . It is reported to inhibit EGF-receptor tyrosine kinase activity in whole cells and plasma membranes, and in detergent micelles .Physical And Chemical Properties Analysis

Ganglioside GM3 is not hygroscopic and is not light sensitive . Its percent composition is C 60.59%, H 9.61%, N 3.31%, O 26.48% . It is stable for 1 year and should be stored at -20°C .科学的研究の応用

Quantitative Analysis in Dairy Products

Gangliosides in bovine milk, including GM3, play roles in neural development, pathogen binding, and immune system activation. A quantitative analysis using ultrahigh performance liquid chromatography-tandem mass spectrometry highlights the presence and quantity of GM3 in bovine milk and dairy products. This analysis is crucial for understanding the biological roles of gangliosides and for potential applications in dairy industry processing (Lee et al., 2013).

Role in Neonatal Health

Research indicates that gangliosides, including GM3, are abundant in milk and may significantly influence neonatal health. They are implicated in various physiological functions, like inhibiting pathogens and facilitating the development of the intestinal immune system. Dietary gangliosides might impact the intestinal microflora, potentially offering protection against enteric infections in infants (Rueda et al., 1998).

Influence on Intestinal Health and Pathogen Interaction

Milk-derived gangliosides, including GM3, have shown inhibitory effects on the adhesion of Escherichia coli to human intestinal cells. This suggests a protective role against enteric infections, highlighting their potential in promoting gastrointestinal health (Idota & Kawakami, 1995).

Analysis in Milk and its Products

Advanced techniques like liquid chromatography and high-resolution electrostatic ion-trap mass spectrometric analysis have been used to profile gangliosides in dairy products. These methods provide insights into the ganglioside content, particularly GM3, in various dairy products, essential for understanding their biological significance and potential applications (Fong et al., 2011).

Impact on Immune System Development

Gangliosides like GM3 in milk can influence the development of the immune system. For instance, GM3 from bovine milk has been shown to affect dendritic cell maturation and functionality, suggesting a potential role in modulating immune responses during early life (Brønnum et al., 2005).

Transfer Across the Human Placenta

Studies have explored the transfer of gangliosides, including GM3, across the human placenta. This transfer suggests that dietary gangliosides consumed by the mother could directly contribute to fetal development, particularly in building neural connections (Mitchell et al., 2012).

作用機序

The mechanism of action of Ganglioside GM3 is complex and multifaceted. It plays important roles in immunoregulation and in the biosynthesis and metabolism of higher gangliosides . GM3 is reported to inhibit EGF-receptor tyrosine kinase activity in whole cells and plasma membranes, and in detergent micelles .

将来の方向性

The future directions of research on Ganglioside GM3 could involve further studies on its role in immunoregulation and in the biosynthesis and metabolism of higher gangliosides . Additionally, its inhibitory effect on EGF-receptor tyrosine kinase activity could be explored further . The dynamic composition of Ganglioside GM3 in human milk throughout lactation could also be a potential area of study .

特性

IUPAC Name |

azanium;(2S)-5-acetamido-2-[2-[4,5-dihydroxy-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H108N2O19.H3N/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-46(67)61-42(43(64)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)38-75-56-51(71)50(70)53(40(4)77-56)78-57-52(72)55(48(68)39(3)76-57)80-59(58(73)74)36-44(65)47(60-41(5)63)54(79-59)49(69)45(66)37-62;/h32,34,39-40,42-45,47-57,62,64-66,68-72H,6-31,33,35-38H2,1-5H3,(H,60,63)(H,61,67)(H,73,74);1H3/t39?,40?,42?,43?,44?,45?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,59-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVNLPVAMQNXIG-HOIRUYDLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)O[C@@]3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H111N3O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1166.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ganglioside GM3 (Bovine Milk ammonium salt) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B3093519.png)

![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)

![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)

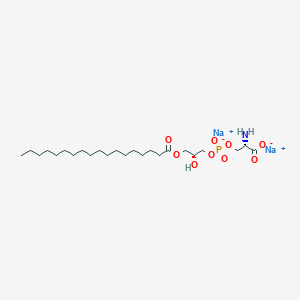

![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)